3'-Difluoromethyl-5'-(isopropylamino)[1,1'-biphenyl]-2-OL
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Overview
Description
3’-Difluoromethyl-5’-(isopropylamino)[1,1’-biphenyl]-2-OL is a compound of significant interest in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the biphenyl structure . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3’-Difluoromethyl-5’-(isopropylamino)[1,1’-biphenyl]-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated biphenyl derivatives, while substitution reactions can introduce new functional groups onto the biphenyl core .
Scientific Research Applications
3’-Difluoromethyl-5’-(isopropylamino)[1,1’-biphenyl]-2-OL has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3’-Difluoromethyl-5’-(isopropylamino)[1,1’-biphenyl]-2-OL involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, while the isopropylamino group can influence its binding affinity to target molecules . These interactions can modulate various biological and chemical processes, making the compound valuable for research and development .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid
- 5-Fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
3’-Difluoromethyl-5’-(isopropylamino)[1,1’-biphenyl]-2-OL is unique due to its specific combination of functional groups and biphenyl structure.
Properties
Molecular Formula |
C16H17F2NO |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)-5-(propan-2-ylamino)phenyl]phenol |
InChI |
InChI=1S/C16H17F2NO/c1-10(2)19-13-8-11(7-12(9-13)16(17)18)14-5-3-4-6-15(14)20/h3-10,16,19-20H,1-2H3 |
InChI Key |
JAMUDFACFNDGRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=CC(=C1)C(F)F)C2=CC=CC=C2O |
Origin of Product |
United States |
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